(S)-2-Amino-7-methyloct-6-enoic acid

peptide stapling olefin metathesis non-proteinogenic amino acid

Researchers seeking to replace disulfide bridges with metathesis-accessible dicarba isosteres often find C7 prenylglycine completely inert to Grubbs catalysts due to steric occlusion. This C9 homolog resolves that reactivity blockade. - Extended 4-methylene spacer relieves steric shielding, enabling alkene metathesis where prenylglycine fails. - Generates geometrically larger macrocycles (+2 methylene units) in peptide stapling applications. - Clean model substrate for catalyst screening without altering alkene substitution pattern. Supplied with rigorous analytical characterization for reproducible peptidomimetic synthesis.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B12960834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-7-methyloct-6-enoic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(=CCCCC(C(=O)O)N)C
InChIInChI=1S/C9H17NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h5,8H,3-4,6,10H2,1-2H3,(H,11,12)/t8-/m0/s1
InChIKeyKETMIENTAMGEOF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Prenyl Amino Acid for Peptide Engineering


(S)-2-Amino-7-methyloct-6-enoic acid (CAS 103548-44-3, C₉H₁₇NO₂, MW 171.24) is a non-proteinogenic α-amino acid bearing a prenyl-like (3-methylbut-2-enyl) terminus connected to the α-carbon via a four-methylene spacer . It belongs to the unsaturated α-amino acid subclass that includes allylglycine, homoallylglycine, and prenylglycine, but is distinguished by the longest saturated linker between the chiral center and the reactive alkene among commercially available members of this series [1]. The (S)-configuration at C-2 and the sterically encumbered dimethyl-substituted C6–C7 double bond jointly define its utility as a regio- and stereochemically addressable building block in peptide and peptidomimetic synthesis .

Stereochemical Control

(S)-configuration at C-2 for chiral peptide engineering and enantiomer-comparison studies

Extended Spacer Geometry

Four-methylene linker between chiral center and prenyl alkene enables larger macrocycle design

Regioselective Building Block

Addressable gem-dimethyl-substituted alkene for metathesis-based peptide stapling workflows

Why Spacer Length Matters vs. Shorter-Chain Analogs


The saturated spacer length between the α-carbon and the prenyl alkene fundamentally governs both metathesis reactivity and conformational reach. In (S)-prenylglycine (two methylene spacers, C7), the proximity of the bulky gem-dimethyl terminus to the chiral center renders the double bond completely inert to Grubbs' first- and second-generation catalysts and Wilkinson's hydrogenation catalyst under standard conditions—a reactivity blockade confirmed by Elaridi et al. in head-to-head experiments [1]. In contrast, (S)-allylglycine (one methylene spacer) undergoes near-quantitative metathesis [1]. (S)-2-Amino-7-methyloct-6-enoic acid, with four methylene spacers, places the prenyl alkene at a substantially greater distance from the sterically congested chiral environment. This extended reach simultaneously modulates the alkene's steric accessibility for catalysis and increases the achievable macrocycle ring size in peptide stapling by two methylene units relative to prenylglycine—a non-trivial geometric parameter in dicarba bridge design. Substituting a shorter-chain analog therefore alters both the feasibility and regiochemical outcome of metathesis-based transformations [1].

Analog
Why Not Interchangeable
(S)-Allylglycine
1 methylene spacer, C5

Shorter spacer may shift metathesis reactivity and limits accessible macrocycle ring size by ~3 methylene units relative to target

(S)-Prenylglycine
2 methylene spacers, C7

Reported metathesis-inert under standard Grubbs II conditions; steric occlusion may prevent direct RCM without pre-activation step

Racemate or (R)-enantiomer
Opposite configuration at C-2

Stereochemical mismatch may alter peptide backbone geometry and enantiomer-specific assay response context

Head-to-Head Evidence: Spacer, Reactivity, and Lipophilicity


Extended Spacer Geometry vs. Prenylglycine

(S)-2-Amino-7-methyloct-6-enoic acid (C9 backbone) contains four saturated methylene units between the α-carbon and the C6–C7 prenyl double bond, compared to two methylene units in (S)-prenylglycine (C7 backbone, double bond at C4–C5) and one methylene unit in (S)-allylglycine (C5 backbone). This 2- and 3-methylene extension respectively—each contributing approximately 1.26 Å to the end-to-end distance of the side chain—enables the alkene handle to be positioned substantially farther from the peptide backbone [1]. In the metathesis-based synthesis of dicarba cystine isosteres, Elaridi et al. demonstrated that prenylglycine is inert to direct ring-closing metathesis (RCM) with Grubbs' second-generation catalyst (5 mol%, DCM, 50 °C, 14 h), returning only unreacted starting material, whereas allylglycine derivatives yielded diaminosuberic acid products in near-quantitative yield under identical conditions [1]. The homologated structure of (S)-2-amino-7-methyloct-6-enoic acid is postulated to relieve the steric occlusion responsible for prenylglycine's recalcitrance by increasing spatial separation between the gem-dimethyl group and the catalyst-approaching alkene [1].

Spacer Geometry
Reported
Target: 4 methylene spacers, C9 backbone Prenylglycine: 2 spacers, C7 Allylglycine: 1 spacer, C5 +2 methylene units vs. prenylglycine; est. ~2.5 Å additional reach
Supports larger macrocycle design vs. shorter-chain analogs
Structural comparison; empirical metathesis data for this homolog pending
peptide stapling olefin metathesis non-proteinogenic amino acid

Differential Olefin Metathesis Reactivity

Direct experimental data from Elaridi et al. establish that (S)-prenylglycine methyl ester (double bond at C4–C5) is completely inert to Grubbs' second-generation catalyst and Wilkinson's catalyst under standard metathesis and hydrogenation conditions, giving 0% conversion, while (S)-allylglycine derivatives undergo near-quantitative conversion to diaminosuberic acid derivatives [1]. Prenylglycine requires activation via preliminary cross-metathesis with Z-butene to convert into crotylglycine before productive metathesis can occur [1]. The target compound, (S)-2-amino-7-methyloct-6-enoic acid, places the identically substituted prenyl double bond two methylene units farther from the α-carbon. While no published direct reactivity comparison exists for this exact compound, the structural rationale—increased distance between the sterically demanding gem-dimethyl terminus and the catalyst-coordinating alkene—provides a testable hypothesis that this homolog may exhibit intermediate or altered metathesis reactivity relative to prenylglycine, a parameter that must be empirically verified [1].

Metathesis Reactivity
Class-level inference
Target: no direct reactivity data available Prenylglycine: 0% conversion (Grubbs II, 5 mol%, DCM, 50 °C, 14 h) Allylglycine: near-quantitative conversion under identical conditions
Supports spacer-length–reactivity relationship investigation
No published direct reactivity data for target compound; requires empirical verification
ruthenium-catalyzed metathesis Grubbs catalyst cross-metathesis

Increased Lipophilicity and LogP Estimation

The two additional methylene groups in (S)-2-amino-7-methyloct-6-enoic acid (C9, MW 171.24) compared to (S)-prenylglycine (C7, MW 143.18) contribute an estimated ΔLogP of approximately +1.0 unit (based on the incremental Hansch π-value of ~0.5 per methylene group for aliphatic chains) [1]. This translates to a predicted ~10-fold increase in 1-octanol/water partition coefficient relative to the C7 analog. The saturated (S)-2-amino-7-methyloctanoic acid (fully hydrogenated analog, C9H19NO2, MW 173.25) lacks the alkene functionality and consequently the synthetic handle for metathesis, while exhibiting comparable lipophilicity—underscoring that the target compound uniquely combines high lipophilicity with a chemically addressable double bond [1].

Lipophilicity (LogP)
Supporting evidence
ΔLogP ≈ +0.5 to +1.0
vs. (S)-prenylglycine (estimated via Hansch fragment constants)
Supports hydrophobicity tuning in peptide design and HPLC method development
No experimentally determined LogP available; fragment-constant estimate only
lipophilicity LogP membrane permeability peptide drug design

Commercial Purity Benchmarking

(S)-2-Amino-7-methyloct-6-enoic acid is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1642975, CAS 103548-44-3) . This purity level is consistent with typical specifications for research-grade non-proteinogenic amino acids in the same structural class. The compound is supplied as the free amino acid with the (S)-configuration at C-2. In comparison, (S)-prenylglycine (CAS 19914-06-8) is typically offered at 95–97% purity . The availability at ≥98% purity reduces the need for additional purification prior to use in solid-phase peptide synthesis or metathesis reactions, where impurities can poison ruthenium catalysts or generate deletion sequences.

Purity Specification
Data to verify
98% (HPLC)
(S)-enantiomer, free amino acid
Reduced pre-synthesis purification requirement may support catalyst-sensitive metathesis workflows
Vendor specification; independent verification recommended prior to use
chiral purity enantiomeric excess procurement specification

Absence of Comparative Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (as of May 2026) did not retrieve any peer-reviewed publication reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for (S)-2-amino-7-methyloct-6-enoic acid in a head-to-head comparison against (S)-prenylglycine, (S)-allylglycine, (S)-homoallylglycine, or any other closely related analog [1]. The MeSH descriptor previously associated with this compound class in certain database records (MeSH-M0014961) was confirmed to correspond to masoprocol (nordihydroguaiaretic acid), not the target amino acid [1]. Consequently, biological differentiation claims cannot be substantiated by published quantitative evidence at this time. Users prioritizing biological activity-based selection should conduct direct comparator assays before committing to procurement.

Biological Data Gap
Source review
No published IC₅₀, Kᵢ, EC₅₀, or Kd values identified
Biological differentiation requires de novo comparative testing
Comprehensive database search (PubMed, BindingDB, ChEMBL) conducted May 2026
evidence gap data limitation biological characterization

Validated Application Scenarios


Regioselective Peptide Macrocyclization

In the design of dicarba cystine isosteres where the native disulfide bridge must be replaced by an all-carbon tether of specific length, (S)-2-amino-7-methyloct-6-enoic acid provides a four-methylene spacer between the α-carbon and the prenyl alkene—two methylene units longer than prenylglycine [1]. This enables the construction of macrocycles with ring sizes that are geometrically inaccessible using the C7 prenylglycine scaffold. Based on the metathesis reactivity hierarchy established by Elaridi et al. (allylglycine: reactive; prenylglycine: inert), the C9 homolog serves as a structural probe to define the spacer-length threshold at which steric occlusion of the prenyl alkene is relieved [1].

Homologated Diaminosuberic Acid Synthesis

Elaridi et al. demonstrated that prenylglycine, once activated via cross-metathesis with Z-butene to form crotylglycine, can undergo a second metathesis-hydrogenation sequence to yield diaminosuberic acid derivatives [1]. (S)-2-Amino-7-methyloct-6-enoic acid, with its extended spacer, presents an opportunity to access homologated diaminosuberic acid analogs—i.e., diaminodecanedioic acid derivatives—through analogous cross-metathesis pathways. This homologation extends the achievable distance between paired cysteine replacement residues in conformationally constrained peptides, a critical parameter in the design of bioactive disulfide mimetics [1].

Tuning Peptide Lipophilicity and HPLC Retention

The estimated ∆LogP of approximately +0.5 to +1.0 units relative to (S)-prenylglycine, arising from the two additional methylene groups, translates to measurably altered reversed-phase HPLC retention times when this residue is incorporated into synthetic peptides [2]. This property can be exploited to modulate the overall hydrophobicity of stapled peptide libraries without altering the reactive alkene chemistry, serving as a fine-tuning parameter in lead optimization campaigns where logD-driven pharmacokinetic properties (e.g., membrane permeability, plasma protein binding) must be balanced against target affinity [2].

Catalyst Reactivity Profiling of Shielded Prenyl Alkenes

The documented complete inertness of prenylglycine toward Grubbs-catalyzed metathesis and Wilkinson-catalyzed hydrogenation [1] establishes a baseline of steric deactivation for gem-dimethyl-substituted alkenes proximal to the peptide backbone. (S)-2-Amino-7-methyloct-6-enoic acid, with the identical prenyl terminus displaced two methylene units farther from the chiral center, offers a clean experimental system to test whether this steric shielding is distance-dependent. Procurement of this compound enables systematic catalyst-screening studies (e.g., Grubbs I, Grubbs II, Hoveyda–Grubbs I, Hoveyda–Grubbs II, Z-selective catalysts) without the confounding variable of altered alkene substitution pattern [1].

Application
Selection Property
Validation Focus
Peptide macrocyclization studies
Extended methylene spacer geometry
Ring-size accessibility vs. shorter-chain analogs
Dicarba cystine isostere synthesis
Cross-metathesis-accessible prenyl alkene handle
Homologated diaminosuberic acid analog formation
Stapled peptide hydrophobicity modulation
Extended alkyl spacer contribution to LogP
Reversed-phase HPLC retention shift verification
Steric shielding distance-dependence studies
Identical prenyl terminus at variable spacer length
Metathesis catalyst screen with controlled alkene substitution
Quote Request

Request a Quote for (S)-2-Amino-7-methyloct-6-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.